1,2-Dimethylpiperidin-4-amine
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Overview
Description
1,2-Dimethylpiperidin-4-amine is a chemical compound that is structurally related to piperazine and imidazole derivatives. Although the provided papers do not directly discuss 1,2-Dimethylpiperidin-4-amine, they do provide insights into similar compounds, which can help infer some of the properties and reactions of 1,2-Dimethylpiperidin-4-amine.
Synthesis Analysis
The synthesis of related compounds, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, involves the use of X-ray diffractometer data and techniques like Patterson and Fourier methods . Similarly, the synthesis of imidazole-amine ligands from 1-methyl-2-carboxaldehyde through reductive amination reactions is described, which could be analogous to the synthesis of 1,2-Dimethylpiperidin-4-amine .
Molecular Structure Analysis
The molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a related compound, shows a flattened-chair conformation with axial methyl groups, which could suggest a similar conformation for 1,2-Dimethylpiperidin-4-amine . The importance of non-covalent interactions in the molecular structure is also highlighted in the supramolecular assemblies formed by 5,7-dimethyl-1,8-naphthyridine-2-amine .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as the formation of organic salts through proton transfer with carboxylic acids, are well-documented . These reactions are driven by classical hydrogen bonds and other non-covalent interactions, which are likely to be relevant for 1,2-Dimethylpiperidin-4-amine as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their crystalline forms, melting points, and elemental compositions, are characterized using techniques like X-ray diffraction analysis, IR spectroscopy, and elemental analysis . These methods could be applied to determine the properties of 1,2-Dimethylpiperidin-4-amine.
Scientific Research Applications
Polymer Synthesis and Characterization
1,2-Dimethylpiperidin-4-amine is used in the synthesis of poly(β-amino esters). These polymers show potential for biomedical applications due to their degradability and non-cytotoxic nature. They interact with DNA, which is significant for gene delivery applications (Lynn & Langer, 2000).
Corrosion Inhibition
This compound is studied for its role as a corrosion inhibitor for metals. It shows effectiveness in suppressing both cathodic and anodic processes of iron corrosion, which is valuable for industrial applications (Babić-Samardžija, Khaled, & Hackerman, 2005).
Catalysis
1,2-Dimethylpiperidin-4-amine and its derivatives are employed as ligands in catalysis, aiding in the synthesis of polymers and other chemical reactions. The basicity and steric properties of these amines contribute to their efficiency in such roles (Kim et al., 2018).
Analytical Chemistry
In analytical chemistry, it's used in methods for detecting and quantifying amines in samples. This has practical applications in environmental monitoring and wastewater treatment (You et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1,2-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHNDKLDKPYCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpiperidin-4-amine |
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